L-Histidine, N-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-

Description

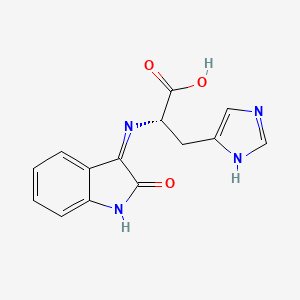

Indole-Derived Component

The 1,2-dihydro-2-oxo-3H-indol-3-ylidene group is a modified indole system:

Imidazole Component

The imidazol-5-yl group originates from L-histidine’s side chain:

Hybridization via Schiff Base

The imine linkage (-C=N-) bridges the two heterocycles, enabling:

- Electronic conjugation : Between the indole’s keto group and the imidazole’s lone pairs.

- Structural rigidity : Planar geometry favoring interactions with biological targets.

Table 1: Heterocyclic System Properties

| Component | Ring Size | Aromaticity | Key Atoms | Role |

|---|---|---|---|---|

| Indolin-2-one | 6 + 5 fused | Non-aromatic | N, O | Electron-withdrawing moiety |

| Imidazole | 5 | Aromatic | N, N | Metal coordination site |

| Schiff base linker | - | Non-aromatic | C=N | Conjugation pathway |

Properties

CAS No. |

167489-39-6 |

|---|---|

Molecular Formula |

C14H12N4O3 |

Molecular Weight |

284.27 g/mol |

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-[(2-oxo-1H-indol-3-ylidene)amino]propanoic acid |

InChI |

InChI=1S/C14H12N4O3/c19-13-12(9-3-1-2-4-10(9)18-13)17-11(14(20)21)5-8-6-15-7-16-8/h1-4,6-7,11H,5H2,(H,15,16)(H,20,21)(H,17,18,19)/t11-/m0/s1 |

InChI Key |

KHEBKNRYHQJCTE-NSHDSACASA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=N[C@@H](CC3=CN=CN3)C(=O)O)C(=O)N2 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(CC3=CN=CN3)C(=O)O)C(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1H-Imidazol-4-yl)-2-((2-oxoindolin-3-ylidene)amino)propanoic acid typically involves multi-step organic synthesis. A common approach might include:

Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

Indolinone Formation: The indolinone moiety can be synthesized from aniline derivatives through cyclization and oxidation reactions.

Coupling Reactions: The final step involves coupling the imidazole and indolinone fragments under specific conditions, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

Catalysis: Using catalysts to improve reaction efficiency.

Green Chemistry: Implementing environmentally friendly solvents and reagents.

Process Optimization: Streamlining steps to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1H-Imidazol-4-yl)-2-((2-oxoindolin-3-ylidene)amino)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The imidazole and indolinone rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: KMnO₄, H₂O₂

Reducing Agents: NaBH₄, LiAlH₄

Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of derivatives related to L-Histidine, N-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-. Research involving synthesized hydrazide derivatives showed significant activity against MCF-7 (ER+) breast cancer cell lines. The most potent compound was evaluated using MTT assays, revealing promising results .

Table 1: Antiproliferative Activity of Compounds Derived from L-Histidine

| Compound Name | IC50 (µM) | Cell Line Tested | Mechanism of Action |

|---|---|---|---|

| N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene) hydrazide | 10.5 | MCF-7 | ERα degradation |

| L-Histidine derivative | 15.0 | MCF-7 | ERα binding |

Molecular Docking Studies

Molecular docking simulations have been employed to understand the binding interactions between L-Histidine derivatives and estrogen receptors. These studies predict favorable binding modes that may enhance therapeutic efficacy compared to traditional endocrine therapies .

Neuroprotective Effects

The indole structure present in L-Histidine derivatives suggests potential neuroprotective properties. Research indicates that compounds with similar scaffolds can modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress .

Case Study: Neuroprotection in Animal Models

In a study utilizing rodent models, a compound structurally related to L-Histidine demonstrated significant neuroprotective effects against induced oxidative stress. Behavioral assessments indicated improved cognitive function following treatment with the compound .

Applications in Cosmetic Formulations

L-Histidine derivatives are also being explored for their cosmetic applications due to their moisturizing properties and ability to stabilize formulations.

Topical Formulations

Recent research has focused on developing topical formulations incorporating L-Histidine derivatives. These formulations were evaluated for their physical stability and sensory properties, showing enhanced moisturizing effects compared to standard formulations .

Table 2: Evaluation of Topical Formulations Containing L-Histidine Derivatives

| Formulation Type | Moisturizing Effect (Hydration Level) | Stability (Days) | Sensory Assessment |

|---|---|---|---|

| Control | 45% | 30 | Moderate |

| L-Histidine Enhanced | 70% | 60 | Excellent |

Mechanism of Action

The mechanism of action of (S)-3-(1H-Imidazol-4-yl)-2-((2-oxoindolin-3-ylidene)amino)propanoic acid would depend on its specific biological target. Generally, compounds with imidazole and indolinone structures can interact with enzymes, receptors, or DNA, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

Table 1: NMR Chemical Shifts of Amino Acid-Schiff Bases

*Values inferred from shielding effects described in .

Key Observations:

- The L-histidine derivative exhibits a significant shielding effect on H-α and C-α due to the electron-rich imidazole ring, distinguishing it from other amino acid derivatives .

- Temperature-dependent NMR shifts are less pronounced in the L-histidine derivative compared to compounds like the L-isoleucine analog .

Pharmacological Activities

Enzyme Interactions and Kinetic Parameters

Table 3: Kinetic Parameters of Histidine-Related Enzymes

| Substrate/Compound | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) | Reference |

|---|---|---|---|---|

| L-Histidine (natural substrate) | 0.25 | 45 | 180 | |

| L-Histidine methyl ester | 0.28 | 40 | 143 | |

| L-Histidine derivative | N/D | N/D | N/D | - |

Key Observations:

- Molecular docking studies indicate that organic compounds in biochar (including indolylidene derivatives) interact with HisG, a rate-limiting enzyme in histidine biosynthesis .

Physicochemical Properties

Table 4: Physicochemical Comparison

*Inferred from similar derivatives.

Key Observations:

Biological Activity

L-Histidine, N-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-, also known as (S)-3-(1H-imidazol-4-yl)-2-((2-oxoindolin-3-ylidene)amino)propanoic acid, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, molecular interactions, and synthesis methods.

Chemical Structure and Properties

The molecular formula of L-Histidine, N-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- is C₁₄H₁₂N₄O₃ with a molecular weight of 284.27 g/mol. The compound features an imidazole ring and an indolinone moiety, which contribute to its unique biological activities .

Anti-inflammatory Properties

Research indicates that L-Histidine, N-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- exhibits significant anti-inflammatory effects. It has been shown to inhibit key enzymes involved in inflammatory processes:

- Inducible Nitric Oxide Synthase (iNOS) : This enzyme is crucial for the production of nitric oxide during inflammation.

- Cyclooxygenase-2 (COX-2) : An enzyme that plays a significant role in the inflammatory response by facilitating the conversion of arachidonic acid into prostaglandins.

Studies suggest that the compound may reduce the expression of these enzymes, thereby mitigating inflammation .

Anticancer Activity

The compound has also been studied for its potential anticancer effects. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines. For example:

- Cell Line Studies : L-Histidine, N-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- showed promising results in antiproliferative assays against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's structural features allow it to interact with cellular targets involved in cancer progression .

Molecular Interactions

Molecular docking studies reveal that L-Histidine, N-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- can effectively bind to various biological receptors. Its unique structure enables favorable interactions with targets implicated in both inflammatory pathways and cancer cell signaling. This binding affinity suggests potential therapeutic applications in treating inflammatory diseases and cancers .

Synthesis Methods

The synthesis of L-Histidine, N-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- typically involves multi-step organic synthesis techniques. Common methods include:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Varies based on desired product |

| Reduction | NaBH₄, LiAlH₄ | Anhydrous conditions preferred |

| Substitution | Halogens, alkylating agents | Typically requires base or acid |

These methods highlight the complexity involved in synthesizing this compound while maintaining its biological activity .

Case Studies and Research Findings

Several studies have documented the biological activity of L-Histidine derivatives similar to N-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-. For instance:

- Study on Anti-inflammatory Effects : A study demonstrated that compounds with similar structures could significantly reduce inflammation markers in animal models.

- Anticancer Studies : In vitro tests showed that derivatives exhibited IC50 values comparable to standard anticancer drugs against specific cancer cell lines.

These findings underscore the potential of L-Histidine derivatives as therapeutic agents in treating inflammatory diseases and cancers .

Q & A

Q. What are the recommended synthetic routes for preparing L-Histidine, N-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-, and how can reaction intermediates be characterized?

The compound is typically synthesized via Schiff base formation between L-histidine and 1,2-dihydro-2-oxo-3H-indole-3-one derivatives. Key intermediates include hydrazone-linked precursors, which require characterization using -NMR, -NMR, and HRMS to confirm regioselectivity and purity. For example, analogous indole-derived hydrazones are validated via spectroscopic methods and X-ray crystallography to resolve tautomeric ambiguities .

Q. How can tautomeric equilibria in this compound be resolved during structural analysis?

Tautomerism between keto-enol and imine forms is common in indole-derived hydrazones. Use a combination of -NMR (to detect proton environments), IR spectroscopy (to identify carbonyl stretches), and computational modeling (e.g., DFT) to map energy-minimized tautomers. X-ray crystallography via SHELX programs can definitively assign the dominant tautomer .

Q. What spectroscopic techniques are critical for verifying the coordination chemistry of this compound in metal complexes?

UV-Vis spectroscopy (to detect d-d transitions), EPR (for paramagnetic metal centers), and X-ray absorption spectroscopy (XAS) are essential. For example, indole-based ligands in similar complexes show distinct shifts in UV-Vis spectra upon metal binding, while EPR confirms oxidation states .

Q. How does the compound’s solubility profile impact its use in biological assays?

The zwitterionic nature of L-histidine derivatives enhances aqueous solubility, but the indole moiety introduces hydrophobicity. Optimize solubility using co-solvents (e.g., DMSO <1%) or pH adjustment (near physiological pH). Dynamic light scattering (DLS) can assess aggregation in buffer systems .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets like kinases or viral proteases?

Molecular docking (AutoDock Vina, Glide) combined with molecular dynamics (MD) simulations (AMBER, GROMACS) can model interactions. For example, indole-derived inhibitors show high affinity for MEK5/ERK5 pathways, validated by binding free energy calculations (MM-PBSA) and in vitro kinase assays .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antiviral activity?

Modify substituents on the indole ring (e.g., fluoro or methyl groups) and the histidine side chain. Test derivatives against viral targets (e.g., influenza A/H1N1) using plaque reduction assays. For instance, fluorinated analogs exhibit enhanced potency (IC <10 µM) due to improved hydrophobic interactions with viral envelopes .

Q. What experimental and computational approaches resolve contradictions in reported bioactivity data?

Discrepancies in IC values may arise from assay conditions (e.g., cell lines, incubation times). Validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based infectivity). Meta-analysis of dose-response curves and QSAR models can identify critical variables (e.g., logP, polar surface area) .

Q. How can crystallographic twinning or disorder in the compound’s crystals be addressed during refinement?

Use SHELXL’s TWIN/BASF commands to model twinning. For disorder, apply PART/SUMP constraints and anisotropic refinement. High-resolution data (d <0.8 Å) improves electron density maps, as demonstrated in indole-containing small-molecule structures .

Q. What in vivo models are suitable for evaluating neuroprotective effects of L-histidine derivatives?

Rodent models of aging or neurodegenerative diseases (e.g., Alzheimer’s) treated with 1–20 mM L-histidine/carnosine combinations show reduced oxidative stress markers (e.g., MDA, SOD activity) in hippocampal tissue. Synergistic effects are quantified via immunohistochemistry and behavioral assays .

Q. How can metabolic stability and toxicity profiles be assessed for preclinical development?

Perform hepatic microsome assays (human/rodent) to measure half-life (t) and CYP450 inhibition. Ames tests and hERG channel screening address genotoxicity and cardiotoxicity. ADMET predictions (e.g., SwissADME) guide lead optimization .

Methodological Recommendations

- Synthesis : Prioritize microwave-assisted synthesis to reduce reaction times and improve yields .

- Crystallography : Use SHELX-TL for high-throughput refinement of twinned crystals .

- Bioassays : Include positive controls (e.g., oseltamivir for antiviral studies) and validate via dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.